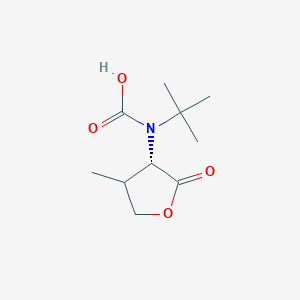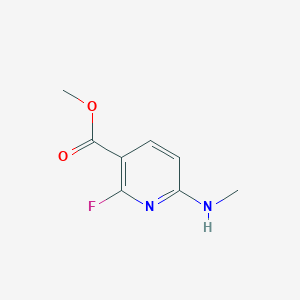
Methyl 2-fluoro-6-(methylamino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-fluoro-6-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorine atom at the 2-position and a methylamino group at the 6-position on the nicotinate ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-6-(methylamino)nicotinate typically involves the introduction of the fluorine atom and the methylamino group onto the nicotinate ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The methylamino group can be introduced through a reductive amination process using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Methyl 2-fluoro-6-(methylamino)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study nicotinic acid receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-fluoro-6-(methylamino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory effects, making it a potential candidate for therapeutic applications.
類似化合物との比較
Methyl nicotinate: Lacks the fluorine and methylamino groups, making it less reactive in certain chemical reactions.
2-Fluoro-6-aminonicotinate: Similar structure but without the methyl group on the amino substituent.
Methyl 6-fluoronicotinate: Contains the fluorine atom but lacks the methylamino group.
Uniqueness: Methyl 2-fluoro-6-(methylamino)nicotinate is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical and biological properties
特性
分子式 |
C8H9FN2O2 |
|---|---|
分子量 |
184.17 g/mol |
IUPAC名 |
methyl 2-fluoro-6-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-10-6-4-3-5(7(9)11-6)8(12)13-2/h3-4H,1-2H3,(H,10,11) |
InChIキー |
SDSNCPXULQLSEN-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=C(C=C1)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
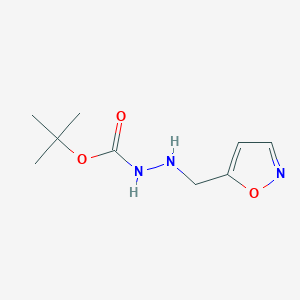

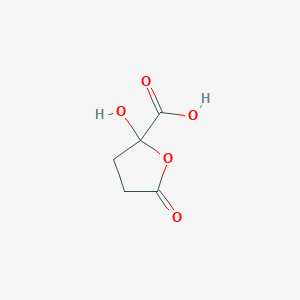

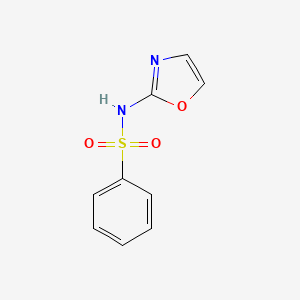
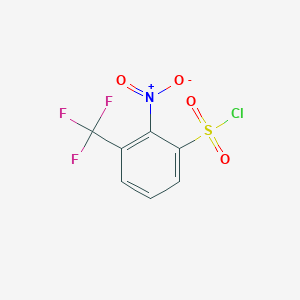
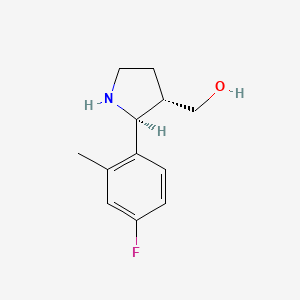
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
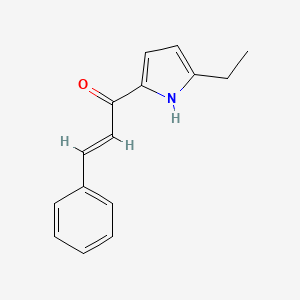
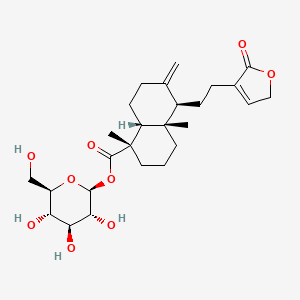
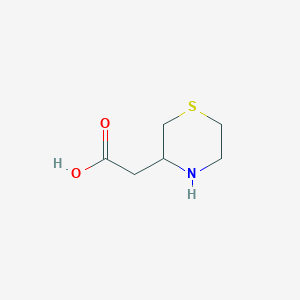
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
